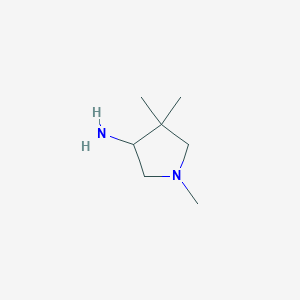
1,4,4-Trimethylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,4-Trimethylpyrrolidin-3-amine is a nitrogen-containing heterocyclic compound It features a five-membered pyrrolidine ring with three methyl groups attached at the 1, 4, and 4 positions, and an amine group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-Trimethylpyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the methyl groups and the amine functionality. One common method is the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 2,2,3-trimethylbutanal with ammonia or an amine source can yield the desired pyrrolidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
1,4,4-Trimethylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted pyrrolidine derivatives.
科学的研究の応用
1,4,4-Trimethylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4,4-Trimethylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The pyrrolidine ring provides structural stability and can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog without the methyl groups.
N-Methylpyrrolidine: Contains a single methyl group on the nitrogen atom.
2,5-Dimethylpyrrolidine: Features two methyl groups at the 2 and 5 positions.
Uniqueness
1,4,4-Trimethylpyrrolidin-3-amine is unique due to the specific arrangement of its methyl groups and the presence of the amine functionality. This structural configuration can result in distinct chemical and biological properties compared to other pyrrolidine derivatives.
特性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC名 |
1,4,4-trimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-7(2)5-9(3)4-6(7)8/h6H,4-5,8H2,1-3H3 |
InChIキー |
NRLXIAXXAJJILW-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CC1N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


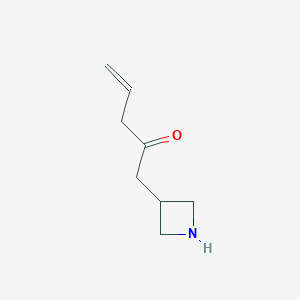


![2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B13167406.png)
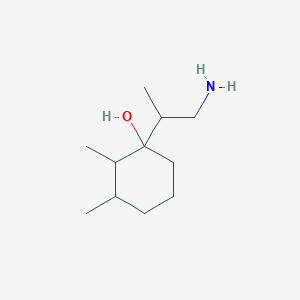
![4-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13167426.png)

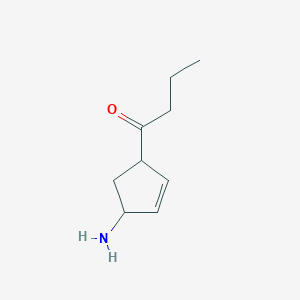
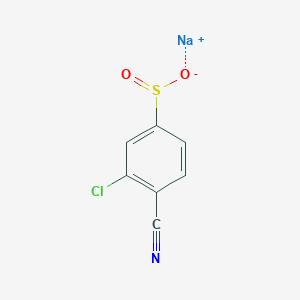
![2-[3-(Dimethylamino)azetidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B13167447.png)
![1-[1-(Aminomethyl)cyclobutyl]propan-1-one](/img/structure/B13167465.png)


![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13167495.png)
